molecular formula C19H22N2O4 B14696571 2,2-Di-p-tolyl-1,3-propanediol dicarbamate CAS No. 25451-45-0

2,2-Di-p-tolyl-1,3-propanediol dicarbamate

Cat. No.: B14696571
CAS No.: 25451-45-0
M. Wt: 342.4 g/mol
InChI Key: SRTSKTCQURGSPI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,2-Di-p-tolyl-1,3-propanediol dicarbamate involves several steps. One common method includes the reaction of 2,2-Di-p-tolyl-1,3-propanediol with carbamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the dicarbamate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2-Di-p-tolyl-1,3-propanediol dicarbamate undergoes various chemical reactions, including:

Scientific Research Applications

2,2-Di-p-tolyl-1,3-propanediol dicarbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 2,2-Di-p-tolyl-1,3-propanediol dicarbamate involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, leading to changes in their activity. This interaction can result in various biological outcomes, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

2,2-Di-p-tolyl-1,3-propanediol dicarbamate can be compared with similar compounds such as:

Properties

CAS No.

25451-45-0

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

[3-carbamoyloxy-2,2-bis(4-methylphenyl)propyl] carbamate

InChI

InChI=1S/C19H22N2O4/c1-13-3-7-15(8-4-13)19(11-24-17(20)22,12-25-18(21)23)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H2,20,22)(H2,21,23)

InChI Key

SRTSKTCQURGSPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)C2=CC=C(C=C2)C

Origin of Product

United States

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